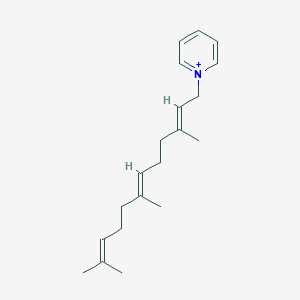

1-Farnesylpyridinium

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C20H30N+ |

|---|---|

Molekulargewicht |

284.5 g/mol |

IUPAC-Name |

1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]pyridin-1-ium |

InChI |

InChI=1S/C20H30N/c1-18(2)10-8-11-19(3)12-9-13-20(4)14-17-21-15-6-5-7-16-21/h5-7,10,12,14-16H,8-9,11,13,17H2,1-4H3/q+1/b19-12+,20-14+ |

InChI-Schlüssel |

FCQBRAHNQKOITF-LCAIAVFMSA-N |

Isomerische SMILES |

CC(=CCC/C(=C/CC/C(=C/C[N+]1=CC=CC=C1)/C)/C)C |

Kanonische SMILES |

CC(=CCCC(=CCCC(=CC[N+]1=CC=CC=C1)C)C)C |

Synonyme |

1-farnesylpyridinium farnesylpyridinium |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 Farnesylpyridinium

Established Synthetic Pathways for the 1-Farnesylpyridinium Core Structure

The primary and most direct synthesis of this compound involves the reaction of a farnesyl halide with pyridine (B92270). A common method utilizes farnesyl chloride as the starting material.

In a typical procedure, farnesyl chloride is heated with dehydrated pyridine. core.ac.uk For instance, a mixture of 144 mg (0.6 mmol) of farnesyl chloride and 2.5 ml of dehydrated pyridine is heated at 80°C for one hour. core.ac.uk After the reaction mixture cools to room temperature, it is diluted with dichloromethane (B109758) and purified using silica (B1680970) gel column chromatography. Elution with dichloromethane, followed by 5% methanol (B129727) in dichloromethane, yields this compound as a yellowish gummy liquid with a high yield of 90%. core.ac.uk

This straightforward nucleophilic substitution reaction, where the nitrogen atom of the pyridine ring attacks the electrophilic carbon of the farnesyl chloride, effectively forms the quaternary pyridinium (B92312) salt. The farnesyl moiety is derived from farnesol (B120207), a naturally occurring sesquiterpene alcohol. nii.ac.jpmedicalresearchjournal.orgmedicalresearchjournal.org

Strategies for Functionalization and Introduction of Reporter Groups to this compound

Functionalization of the this compound structure is crucial for attaching reporter groups, such as fluorescent labels or affinity tags, which are instrumental in studying its biological interactions and mechanism of action.

Functionalization of the Pyridine Ring: One strategy involves using substituted pyridines in the initial synthesis. As mentioned, the use of 3-aminopyridine (B143674) introduces an amino group that can be further modified. medicalresearchjournal.org This amino group can serve as a handle for conjugation with various reporter molecules through standard bioconjugation techniques.

Functionalization via Photoinduced Charge Transfer: A more advanced method for functionalizing pyridinium derivatives involves photoinduced intermolecular charge transfer. nih.gov This technique utilizes electron donor-acceptor (EDA) complexes between 1,4-dihydropyridines and N-amidopyridinium salts under visible light. This process generates radicals that can be used to introduce a wide range of functional groups at the C4 position of the pyridine ring under mild, metal-free conditions. nih.gov While not explicitly demonstrated for this compound, this methodology offers a powerful tool for its late-stage functionalization. nih.gov

Chemoenzymatic Synthesis Approaches Utilizing Farnesylpyridinium Precursors

Chemoenzymatic synthesis combines chemical reactions with biological catalysts (enzymes) to achieve efficient and selective transformations. nih.govnih.gov In the context of this compound, chemoenzymatic approaches could be envisioned for the synthesis of precursors or for the modification of the final compound.

For instance, enzymes could be used for the stereoselective synthesis of farnesol isomers, which could then be chemically converted to the corresponding this compound stereoisomers. While the direct chemoenzymatic synthesis of this compound is not described in the provided literature, the principles of this field suggest its potential applicability.

Advanced Synthetic Techniques for this compound Library Generation

The generation of a library of this compound analogues is essential for high-throughput screening and systematic structure-activity relationship studies.

Combinatorial Synthesis: A combinatorial approach can be employed by reacting a diverse set of substituted pyridines with farnesyl chloride (or other farnesyl derivatives). This parallel synthesis approach can rapidly generate a large number of distinct this compound analogues.

Solid-Phase Synthesis: Solid-phase synthesis techniques could also be adapted for library generation. For example, a farnesyl-like moiety could be attached to a solid support, followed by reaction with a library of pyridine derivatives. Cleavage from the support would then yield the desired this compound analogues.

Flow Chemistry: Flow chemistry offers a continuous and automated method for synthesis, which can be advantageous for library production. The reaction of farnesyl chloride and pyridine could be performed in a flow reactor, allowing for precise control over reaction parameters and easy scalability.

The following table summarizes the key synthetic reactions mentioned:

| Product | Reactants | Reaction Conditions | Reference |

| This compound (FPy) | Farnesyl chloride, Pyridine | 80°C, 1 hour | core.ac.uk |

| 1-Geranylgeranylpyridinium (GGPy) | Geranylgeranylchloride, Pyridine | 80°C, 1 hour | medicalresearchjournal.orgmedicalresearchjournal.org |

| 3-Amino-GGPy | Geranylgeranylchloride, 3-Aminopyridine | Not specified | medicalresearchjournal.org |

Biochemical and Molecular Mechanisms of 1 Farnesylpyridinium Action

Interaction with Isoprenoid Biosynthesis Enzymes and Related Pathways

1-Farnesylpyridinium's structural similarity to farnesol (B120207) allows it to interfere with pathways that utilize isoprenoid precursors. Farnesol is a key intermediate in the biosynthesis of a vast array of essential molecules, including sterols and prenylated proteins. By mimicking this structure, FPy can modulate the activity of enzymes central to these processes.

Modulatory Effects on Farnesyltransferase Activity

Farnesyltransferase (FTase) is a critical enzyme that catalyzes the attachment of a farnesyl group from farnesyl pyrophosphate (FPP) to target proteins, a post-translational modification known as farnesylation. This process is vital for the proper function and localization of numerous signaling proteins, including the Ras superfamily of small GTPases, which are implicated in cell growth and proliferation. rxlist.com

As an analog of farnesol, this compound is recognized as an inhibitor of protein farnesylation. core.ac.uknii.ac.jp The structure of FPy, featuring the farnesyl hydrocarbon chain, allows it to compete with the natural substrate, FPP. However, the replacement of the pyrophosphate group with a stable pyridinium (B92312) ring prevents it from being utilized as a substrate in the biosynthetic pathway. core.ac.uk This inhibitory action on FTase disrupts the normal processing of key cellular proteins, which is a primary mechanism behind its biological effects, such as the induction of apoptosis in certain cell lines. rxlist.commdpi.com

Binding Kinetics and Thermodynamics with Prenyltransferases

While specific binding kinetic and thermodynamic data for the interaction between this compound and prenyltransferases are not extensively detailed in the available literature, the general principles of inhibitor binding to these enzymes provide a framework for understanding the interaction. Prenyltransferases, such as farnesylpyrophosphate (B10766280) synthetase, exhibit an ordered binding mechanism where the allylic substrate (e.g., geranyl pyrophosphate) binds before the homoallylic substrate (isopentenyl pyrophosphate). nih.gov

Inhibitors that are structural analogs of the substrate, like FPy, typically act as competitive inhibitors. nih.gov This means they bind to the enzyme's active site, preventing the natural substrate from binding. The strength of this inhibition is quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to reduce the enzyme's activity by half. A lower Kᵢ value indicates a stronger binding affinity and more potent inhibition. researchgate.net Kinetic studies on similar enzyme-inhibitor systems show that binding rates are often near the diffusion-controlled limit, with the rate-limiting step being a conformational change in the enzyme-product complex or the release of the final products. nih.gov

Structure-Mechanism Relationships of Enzyme Inhibition by this compound

The inhibitory activity of this compound is intrinsically linked to its chemical structure. mans.edu.eg The relationship between a molecule's structure and its biological activity is a fundamental concept in medicinal chemistry. mans.edu.egnih.govgenscript.com

Key structural features of FPy that determine its inhibitory mechanism include:

The Farnesyl Moiety: The long, hydrophobic farnesyl chain mimics the natural isoprenoid substrates of prenyltransferases, granting it affinity for the enzyme's active site. core.ac.uk

The Pyridinium Head Group: This positively charged, aromatic ring replaces the reactive pyrophosphate group of FPP. This substitution renders the molecule biochemically inert in the transferase reaction. The enzyme can bind FPy, but it cannot catalyze the transfer of the farnesyl group, leading to non-productive binding and competitive inhibition of the enzyme. core.ac.uknii.ac.jp

This structure allows FPy to occupy the active site of enzymes like farnesyltransferase, effectively blocking access to the natural substrates and halting the biosynthetic pathway. rcsb.org

Investigation of this compound Interactions with Defined Protein Targets

Beyond its general effects on isoprenoid biosynthesis, research has identified specific protein targets of this compound, particularly in yeast. These interactions explain its distinct effects on cellular metabolism and morphology.

Identification of Direct Binding Partners and Substrates

The most well-documented protein target affected by this compound is Alcohol Acetyltransferase (AATase) in yeast, particularly Saccharomyces cerevisiae. researchgate.netnih.gov This enzyme is responsible for the synthesis of acetate (B1210297) esters, such as isoamyl acetate, which are crucial flavor compounds in alcoholic beverages like sake. core.ac.uknih.gov FPy acts as a disruptor of AATase activity, leading to a reduction in the production of these esters. researchgate.netnih.gov

Another area where FPy exerts its influence is in cell wall construction. In the fission yeast Schizosaccharomyces pombe, FPy interferes with the spatial organization and assembly of cell wall polysaccharides, suggesting it interacts with proteins involved in morphogenesis and cell wall architecture. researchgate.net

Given its role as a farnesyltransferase inhibitor, FPy indirectly affects all proteins that are substrates for farnesylation. These include proteins of the Ras superfamily and nuclear lamins , whose functions are dependent on this lipid modification for membrane association and activity. rxlist.commdpi.com

| Protein Target/Process | Organism | Observed Effect | Reference |

|---|---|---|---|

| Alcohol Acetyltransferase (AATase) Activity | Saccharomyces cerevisiae (sake yeast) | Inhibition of isoamyl acetate production. Resistance to FPy leads to increased AATase activity. | core.ac.ukresearchgate.netnih.govoup.com |

| Protein Farnesylation (via Farnesyltransferase) | General (e.g., human cell lines, yeast) | Inhibition of post-translational lipid modification of proteins like Ras. | rxlist.comcore.ac.ukmdpi.com |

| Cell Wall Assembly | Schizosaccharomyces pombe | Interference with the spatial control of polysaccharide assembly, leading to morphological defects. | researchgate.net |

Molecular Basis of Protein-1-Farnesylpyridinium Interactions (e.g., Alcohol Acetyltransferases)

The interaction between this compound and Alcohol Acetyltransferase (AATase) in sake yeast provides a clear example of its molecular action. At a concentration of 30 µM, FPy reduces the cellular production of isoamyl acetate to just 20% of the level in untreated cells, demonstrating potent inhibition of the pathway. researchgate.net

The molecular mechanism is believed to be the direct inhibition of the AATase enzyme, which catalyzes the final step in isoamyl acetate synthesis from isoamyl alcohol and acetyl-CoA. core.ac.uknih.gov The development of FPy-resistant yeast mutants has been a key tool in elucidating this interaction. These resistant strains exhibit significantly higher intrinsic AATase activity, allowing them to overcome the inhibitory effect of FPy and, consequently, produce higher levels of flavor esters. researchgate.netnih.gov For instance, the FPy-resistant mutant A1 showed a nearly threefold increase in isoamyl acetate production compared to the parent strain. researchgate.net This indicates that the yeast adapts to the presence of the inhibitor by upregulating the target enzyme.

This relationship highlights a direct or indirect interaction where FPy binds to AATase or a closely related regulatory protein, impeding its catalytic function. The selection for resistant mutants with elevated enzyme activity confirms that AATase is a key target of FPy's action in this context. researchgate.netnih.gov

| Condition | Parameter | Observation | Reference |

|---|---|---|---|

| Wild-Type Yeast + 30 µM FPy | Isoamyl Acetate Production | Reduced to 20% of control levels. | researchgate.net |

| Wild-Type Yeast + 120 µM FPy | Cell Growth | Strongly inhibited. | researchgate.net |

| FPy-Resistant Mutant Strain (A1) | Isoamyl Acetate Production | Nearly 3-fold increase compared to wild-type. | researchgate.net |

| FPy-Resistant Mutant Strain (A1) | Alcohol Acetyltransferase (AATase) Activity | Significantly higher than wild-type. | researchgate.net |

Cellular and Subcellular Effects of this compound (In Vitro Studies)

Impact on Cellular Signaling Pathways (e.g., Ras Signaling)

The functionality of many cellular signaling pathways is contingent upon post-translational modifications of their protein components. One such critical modification is protein prenylation, the covalent attachment of isoprenoid lipids. The Ras family of small GTP-binding proteins, which are pivotal in regulating cell growth, differentiation, and survival, are prime examples of proteins that require prenylation for their biological activity. nih.govnih.gov Ras proteins must undergo farnesylation—the attachment of a 15-carbon farnesyl group—to facilitate their anchoring to the inner surface of the plasma membrane. nih.gov This localization is a prerequisite for their participation in signal transduction cascades, such as the Raf-MEK-ERK (MAPK) pathway. mdpi.comanygenes.com

Mutations in Ras genes are found in a significant percentage of human cancers, leading to permanently active Ras proteins that contribute to uncontrolled cell proliferation. nih.govnih.gov this compound, as an analog of farnesol, is understood to interfere with this process. By acting as an inhibitor of farnesyltransferase, the enzyme responsible for farnesylation, it can prevent the maturation of Ras proteins into their biologically active form. nih.gov This disruption of Ras membrane association effectively blocks its downstream signaling, representing a key mechanism of action for farnesyltransferase inhibitors in interrupting oncogenic signaling. nih.govmdpi.com

Modulation of Protein Prenylation in Cell Culture Models

Protein prenylation is a widespread post-translational modification in eukaryotic cells, involving the enzymatic attachment of a farnesyl or a geranylgeranyl moiety to a cysteine residue near the C-terminus of a target protein. nih.govnih.govwikipedia.org This process is catalyzed by specific enzymes, namely farnesyltransferase (FTase) and geranylgeranyltransferases (GGTase-I and GGTase-II). nih.gov The addition of these hydrophobic lipid groups is crucial for mediating protein-membrane and protein-protein interactions. nih.govwikipedia.org

In cell culture models, this compound, an analog of the natural isoprenoid farnesol, has been shown to interfere with cellular processes that are dependent on protein prenylation. nih.gov Its mechanism is predicated on the inhibition of farnesylation. This inhibition disrupts the proper functioning of a multitude of prenylated proteins that are involved in diverse and critical cellular activities, including signal transduction and cell cycle control. nih.govnih.gov By preventing the attachment of the farnesyl group, this compound alters the subcellular localization and functional capacity of key proteins like those in the Ras superfamily. nih.gov

Influence on Membrane Association and Protein Trafficking

The primary role of protein prenylation is to facilitate the anchoring of otherwise soluble proteins to cellular membranes, particularly the plasma membrane and the membranes of organelles like the endoplasmic reticulum and Golgi apparatus. nih.govphilipslab.org This membrane association is indispensable for the proper function and trafficking of numerous proteins. frontiersin.orgnih.gov For instance, the signaling activity of Ras proteins is entirely dependent on their localization to the plasma membrane, which is achieved through farnesylation. nih.govphilipslab.org

This compound disrupts this fundamental process. By inhibiting farnesylation, it prevents the lipid modification necessary for membrane tethering. nih.gov Consequently, target proteins like Ras fail to associate with the plasma membrane and remain in the cytosol, rendering them unable to engage with their upstream activators and downstream effectors. nih.govphilipslab.org This failure of localization disrupts the intricate network of protein trafficking and compartmentalized signaling, affecting pathways that control cell growth, survival, and organization. frontiersin.orgnih.gov

Effects on Cell Growth and Morphogenesis (e.g., in Schizosaccharomyces pombe)

Studies using the fission yeast Schizosaccharomyces pombe as a model organism have provided detailed insights into the effects of this compound (FPy) on cell growth and morphology. FPy was found to predominantly inhibit the growth of S. pombe cells, leading to their arrest at the cell separation phase following multiple division cycles. nih.gov

This growth inhibition is accompanied by significant morphological alterations. Treated cells fail to maintain their typical rod shape and instead become swollen and spherical. nih.gov While FPy-treated cells remain osmotically stable, their cell wall architecture is severely compromised, exhibiting a rough and irregular surface. nih.gov Interestingly, analysis of the cell wall's hexose (B10828440) composition suggests that FPy does not block the synthesis of the individual polysaccharide components. Instead, it appears to interfere with the spatial control and assembly of these polysaccharides into a functional cell wall. nih.gov This disruption of morphogenesis highlights a key mechanism of its action in yeast.

| Parameter | Observed Effect | Reference |

|---|---|---|

| Cell Growth | Inhibited after several division cycles. | nih.gov |

| Cell Cycle | Arrested at the phase of separation into daughter cells. | nih.gov |

| Morphology | Cells become swollen and spherical, losing their normal rod shape. | nih.gov |

| Cell Wall Architecture | Damaged, with a rough and irregular surface. Susceptible to lytic action of (1,3)β-D-glucanases. | nih.gov |

| Cell Wall Synthesis | Synthesis of cell wall polysaccharides appears unaffected, but their spatial assembly is inhibited. | nih.gov |

Mechanistic Studies on this compound-Mediated Cellular Processes (Non-Clinical Models)

Induction of Apoptosis and Cell Cycle Arrest Mechanisms (e.g., in HL-60 cells)

In the human promyelocytic leukemia cell line HL-60, this compound (FPy) has been identified as an inducer of apoptosis. nih.gov The induction of this programmed cell death pathway is evidenced by characteristic DNA fragmentation. nih.gov The apoptotic process initiated by FPy is caspase-dependent, as its effects can be prevented by the addition of a pan-caspase inhibitor, z-Val-Ala-Asp(OMe)-fluoromethylketone (z-VAD-fmk). nih.govresearchgate.net Further investigation revealed that FPy treatment leads to an increase in cytoplasmic cytochrome c levels, a key event in the intrinsic apoptotic pathway that typically signals the cell to execute the full apoptotic program. nih.gov

However, FPy exhibits a unique mode of action. Despite triggering the initial stages of apoptosis, it concurrently suppresses the final morphological events, specifically the fragmentation of the cell into apoptotic bodies. nih.gov This suggests a dual role for the compound. The suppression of apoptotic body formation is attributed to a cytochalasin-like effect on the spatial arrangement of the actin cytoskeleton, an activity that appears to be independent of its apoptosis-inducing function. nih.gov At concentrations too low to induce apoptosis on its own, FPy can also inhibit the formation of apoptotic bodies triggered by other agents. nih.gov While FPy does induce cell death, it does not cause a specific cell cycle arrest in HL-60 cells. researchgate.net

| Cellular Process | Finding | Reference |

|---|---|---|

| Apoptosis Induction | Induces apoptotic cell death. | nih.gov |

| DNA Fragmentation | Causes characteristic DNA fragmentation, a hallmark of apoptosis. | nih.gov |

| Caspase Activation | The apoptotic process is dependent on the caspase cascade. | nih.gov |

| Cytochrome c Release | Increases the level of cytoplasmic cytochrome c. | nih.gov |

| Apoptotic Body Formation | Suppresses the final stage of fragmentation into apoptotic bodies. | nih.gov |

| Cytoskeleton Effects | Exhibits a cytochalasin-like effect on actin filament arrangement. | nih.gov |

| Cell Cycle | Does not induce cell cycle arrest. | researchgate.net |

Suppression of Apoptotic Body Formation Mechanisms

This compound (FPy), an analog of the isoprenoid farnesol, demonstrates a peculiar influence on the process of apoptosis, particularly in human promyelocytic leukemia HL-60 cells. core.ac.uknih.gov While FPy can induce initial morphological changes characteristic of apoptosis, such as DNA fragmentation, it notably prevents the final step: the fragmentation of the cell into apoptotic bodies. core.ac.uknih.gov This suppression occurs even at concentrations of FPy that are too low to induce apoptosis on their own, highlighting a distinct mechanism of action. core.ac.uknih.gov

The process of apoptosis involves a cascade of events, including cell shrinkage, chromatin condensation, and eventually, the formation of membrane-enclosed vesicles known as apoptotic bodies. core.ac.ukcellphysiolbiochem.com These bodies are crucial for the clean and efficient removal of dying cells by phagocytes, preventing inflammation. cellphysiolbiochem.com The formation of apoptotic bodies is an active process that requires significant reorganization of the cell's structure, particularly the actin cytoskeleton. core.ac.ukdovepress.com

Research indicates that FPy's ability to suppress apoptotic body formation is linked to its effects on the actin cytoskeleton. core.ac.uk It exhibits a cytochalasin-like effect, interfering with the spatial arrangement of actin filaments. core.ac.uk Cytochalasins are known inhibitors of actin polymerization, and their presence has been shown to suppress apoptotic body formation. core.ac.uk This suggests that FPy disrupts the necessary cytoskeletal dynamics required for the cell to bleb and fragment into apoptotic bodies.

Even though FPy-treated cells show markers of apoptosis like DNA fragmentation and the release of cytochrome c from mitochondria—a key event in the apoptotic pathway—they fail to complete the process. core.ac.uknih.gov This indicates that the upstream apoptotic signaling pathways remain functional, but the downstream mechanical process of apoptotic body formation is specifically inhibited. The ability of a pan-caspase inhibitor to protect against FPy-induced DNA fragmentation further confirms that the cell death process initiated by FPy is indeed apoptotic in nature. core.ac.uknih.gov

| Cell Line | Apoptosis Inducer | Effect of this compound | Reference |

| HL-60 | This compound | Induces DNA fragmentation but suppresses apoptotic body formation. | core.ac.uknih.gov |

| HL-60 | Actinomycin D | Suppresses apoptotic body formation. | core.ac.uk |

| HL--60 | Anisomycin | Suppresses apoptotic body formation. | core.ac.uk |

Modulation of Cell Wall Assembly and Architecture (e.g., in yeast)

In the fission yeast Schizosaccharomyces pombe, this compound (FPy) significantly impacts cell wall assembly and architecture, leading to distinct morphological changes. nih.gov FPy primarily inhibits yeast cell growth after several division cycles, causing cells to arrest during the separation phase. nih.gov This results in swollen, spherical cells, a departure from their normal rod shape. nih.gov

FPy-treated S. pombe cells, although osmotically stable, show increased susceptibility to lytic enzymes like (1,3)-β-D-glucanases. nih.gov This indicates a compromised cell wall structure. Electron microscopy reveals a rough and irregular cell surface, further evidence of severe damage to the cell wall architecture. nih.gov

Interestingly, FPy does not prevent the extracellular accumulation of amorphous cell wall materials or the development of the septum in protoplasts. nih.gov However, it completely interferes with the subsequent morphogenetic processes required to construct the proper rod-shaped cell wall. nih.gov This suggests that FPy's primary mode of action is not on the synthesis of cell wall components but rather on the spatial control and assembly of these polysaccharides into a functional cell wall. nih.gov

| Organism | Effect of this compound on Cell Wall | Key Findings | Reference |

| Schizosaccharomyces pombe | Inhibition of proper cell wall assembly | Arrests cell separation, leads to swollen spherical morphology, increases susceptibility to lytic enzymes, and causes a rough and irregular surface outlook. Does not inhibit the synthesis of individual cell wall polysaccharides but disrupts their spatial organization. | nih.gov |

Effects on Specific Enzymatic Activities within Yeast Metabolic Pathways (e.g., ester production)

This compound (FPy) has been shown to significantly affect the production of flavor esters, such as isoamyl acetate, in sake yeast (Saccharomyces cerevisiae). researchgate.net This effect is primarily mediated through its influence on the activity of alcohol acetyltransferase (AATase), the key enzyme responsible for ester synthesis. researchgate.netcore.ac.uk

At a concentration of 30 μM, FPy reduces the cellular production of isoamyl acetate to 20% of the control level in YPD medium, without inhibiting CO2 evolution, indicating that general fermentation is not affected. researchgate.net However, at a higher concentration of 120 μM, FPy strongly inhibits the growth of sake yeast. researchgate.net The production of isoamyl acetate, a compound with a characteristic banana flavor, is a crucial factor in the quality of sake. researchgate.net

AATase catalyzes the reaction between an alcohol (e.g., isoamyl alcohol) and acetyl-CoA to produce the corresponding acetate ester. core.ac.uk The activity of AATase is a critical determinant of the final concentration of flavor esters in fermented beverages. researchgate.netnih.gov Research has shown that FPy acts as a disruptor of AATase activity. nih.gov

Interestingly, the use of FPy has enabled the selection of FPy-resistant yeast mutants that exhibit enhanced production of flavor compounds. researchgate.net For instance, the FPy-resistant mutant A1 showed a nearly threefold increase in the level of isoamyl acetate compared to the parent strain, while the production of the precursor, isoamyl alcohol, remained almost unchanged. researchgate.net This enhanced ester production was correlated with higher AATase activity in the mutant strain. researchgate.net This suggests that resistance to FPy can lead to adaptive changes in the yeast that upregulate the AATase pathway. nih.gov

The mechanism by which FPy influences AATase activity may be linked to cellular signaling pathways. It is proposed that the ATF1 gene, which encodes for AATase, might be under the control of the Ras/cAMP signaling pathway, and FPy could be exerting its effect through this pathway. core.ac.uk

| Yeast Strain | Treatment/Condition | Effect on Isoamyl Acetate Production | Effect on AATase Activity | Reference |

| Sake yeast (parental) | 30 µM this compound | Reduced to 20% of control | Inhibited | researchgate.net |

| FPy-resistant mutant A1 | No treatment | Nearly 3-fold increase vs. parent | High | researchgate.net |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 1 Farnesylpyridinium Derivatives

Design Principles for 1-Farnesylpyridinium Analogues for Enhanced Activity

The design of analogues of this compound (FPy), a synthetic derivative of the natural isoprenoid farnesol (B120207), is guided by principles aimed at enhancing its biological activities, which include antifungal and apoptosis-inducing properties. nii.ac.jpmedicalresearchjournal.org FPy itself was synthesized to create a more potent apoptosis-inducing agent than its parent compound, farnesol. nii.ac.jp A key design feature of FPy is the replacement of the terminal hydroxyl group of farnesol with a pyridinium (B92312) moiety. This modification prevents it from acting as a precursor in ergosterol (B1671047) synthesis or protein farnesylation, thus altering its biological targets and mechanism of action. nii.ac.jp

Further design principles for enhancing the activity of FPy analogues focus on several key structural areas:

The Isoprenoid Chain: The length and saturation of the lipid chain are critical. Studies on related compounds, such as thiaplidiaquinones, have shown that varying the number of isoprene (B109036) units (e.g., prenyl, geranyl, farnesyl) significantly impacts activity. For instance, the geranyl series of these compounds were the most potent farnesyltransferase (FTase) inhibitors, closely followed by the farnesyl series. x-mol.com This suggests that optimizing the lipophilicity and length of the side chain is a crucial design consideration for balancing enzyme inhibition and cellular permeability.

The Pyridinium Headgroup: Modifications to the pyridinium ring can influence activity. For other FTase inhibitors, alternatives to a pyridine (B92270) side chain were explored to improve pharmacokinetic profiles. tandfonline.com This indicates that substitutions on the pyridinium ring of FPy analogues could be a viable strategy to enhance efficacy and modulate properties like solubility and target interaction.

The Linker: The nature of the connection between the isoprenoid chain and the aromatic headgroup is another area for modification. While FPy has a direct linkage, other inhibitor designs incorporate different linkers to optimize the spatial orientation of the key pharmacophoric features.

Conformational Flexibility: The flexibility of the ligand is an important design consideration. Studies on other isoprenoid analogues have shown that unique conformations can allow the molecule to exploit new binding pockets within the target enzyme. tandfonline.com Designing FPy analogues with specific conformational properties could therefore lead to enhanced and more selective target engagement.

A successful example of applying these principles is the synthesis of 1-geranylgeranylpyridinium (GGPy), an analogue with a longer isoprenoid chain. This modification was intended to target geranylgeranyltransferase (GGTase) and resulted in a compound with potent fungicidal activity, highlighting the importance of the isoprenoid chain length in determining the biological target and efficacy. medicalresearchjournal.org

Elucidation of Pharmacophore Models for Target Interaction

Pharmacophore modeling is a crucial computational technique used to define the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For farnesyltransferase (FTase) inhibitors, which share a target class with compounds like this compound, these models are well-developed and provide a blueprint for designing new, more potent molecules. tandfonline.comnih.gov

A pharmacophore model essentially maps out the key interaction points between a ligand and its receptor. These features typically include:

Hydrophobic regions: These correspond to the lipophilic parts of the molecule that interact with nonpolar pockets in the enzyme's active site. tandfonline.com For FPy, the farnesyl chain represents a significant hydrophobic feature.

Hydrogen bond acceptors and donors: These are atoms that can form hydrogen bonds with amino acid residues in the target protein, contributing to binding affinity and specificity. science.govdergipark.org.tr

Aromatic rings: These can engage in π-π stacking or other non-covalent interactions with aromatic amino acid residues in the binding site. dergipark.org.tr The pyridinium ring of FPy serves as a key aromatic feature.

Positive/Negative ionizable features: Charged groups can form electrostatic interactions with oppositely charged residues in the active site. frontiersin.org The positively charged pyridinium group in FPy is a critical ionizable feature.

Structure-based pharmacophore models are often developed using the crystal structures of the target enzyme complexed with a ligand. tandfonline.comscience.gov For FTase, analysis of multiple crystal structures has identified key amino acid residues that consistently interact with inhibitors, such as LeuB96, TrpB102, ArgB202, and TyrB361. tandfonline.com These interactions, which include side-chain acceptor and hydrophobic interactions, form the basis for generating robust pharmacophore models. tandfonline.comscience.gov

Ligand-based models can also be created by aligning a set of known active molecules and extracting their common chemical features. biointerfaceresearch.com Both approaches have been successfully used to identify novel FTase inhibitors through virtual screening of large chemical databases. nih.govresearchgate.net The identified "hit" compounds that match the pharmacophore query are then subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity. nih.gov

Table 1: Common Pharmacophoric Features for Farnesyltransferase Inhibitors

These pharmacophore models provide a rational framework for designing novel this compound analogues with improved target affinity by ensuring that new designs incorporate the essential features for effective interaction with the target enzyme.

SAR Studies on Enzyme Inhibition Profiles

Structure-activity relationship (SAR) studies investigate how chemical structure correlates with biological activity. For derivatives related to this compound, SAR studies have been crucial in optimizing their potency as enzyme inhibitors, particularly against farnesyltransferase (FTase). x-mol.com

Key findings from SAR studies on FTase inhibitors, which are relevant to the design of FPy analogues, include:

The Isoprenoid Tail: The length and nature of the lipophilic tail are critical for FTase inhibition. In a study of thiaplidiaquinone analogues, which also feature a lipophilic side chain, the geranyl (C10) derivatives were found to be the most potent FTase inhibitors, followed closely by the farnesyl (C15) derivatives. x-mol.com This highlights a specific optimal length for the side chain to fit into the hydrophobic pocket of the enzyme.

The Heterocyclic Headgroup: The nature of the heterocyclic ring system is a major determinant of activity. In studies of tetrahydrobenzodiazepine-based inhibitors, an imidazole (B134444) group was found to be a key functionality for potent inhibition, often acting as a surrogate for the thiol group in peptidomimetic inhibitors that coordinates with the active site zinc ion. acs.org For piperidine-based inhibitors, a 3-pyridylmethyl group at the N-1 position was found to be important, and moving the nitrogen within the pyridine ring or oxidizing it to a pyridine N-oxide led to a complete loss of activity. acs.org

Substituents on the Core Structure: The presence and position of various substituents can dramatically influence inhibitory potency. For tetrahydrobenzodiazepine inhibitors, a hydrophobic substituent at the 4-position and an aryl group at the 7-position were important for high activity. acs.org Similarly, for benzoylated N-ylides, the nature of the substituents on both the pyridine and phenyl units was found to be important in determining inhibitory activity. researchgate.net

Table 2: SAR Findings for FTase Inhibitors Relevant to FPy Analogues

These SAR studies collectively demonstrate that a combination of a correctly sized lipophilic tail and a precisely substituted heterocyclic headgroup is required for potent enzyme inhibition. These principles are directly applicable to the rational design of novel this compound derivatives with enhanced FTase inhibitory profiles.

SMR Investigations into Cellular Efficacy in Model Systems

Structure-mechanism relationship (SMR) studies aim to connect the chemical structure of a compound not just to its activity, but to its underlying mechanism of action at a cellular level. For this compound and its analogues, SMR investigations have been particularly insightful in yeast and human cell line models.

In the yeast Saccharomyces cerevisiae, FPy has been used as a tool to select for mutants with enhanced production of flavor-active acetate (B1210297) esters, such as isoamyl acetate. researchgate.net FPy inhibits the growth of sake yeast and reduces the production of isoamyl acetate. researchgate.net Mutant strains resistant to FPy were found to have significantly increased activity of alcohol acetyltransferase (AATase), the enzyme responsible for synthesizing isoamyl acetate. researchgate.net This suggests a mechanistic link between the structure of FPy and the regulation of AATase activity or expression. researchgate.netoup.comscienceopen.com The resistance mechanism in these yeast mutants points to an upregulation of the target pathway to overcome the inhibitory effect of the compound. nih.govnih.gov

The analogue 1-geranylgeranylpyridinium (GGPy) provides another example of SMR. Synthesized with a longer isoprenoid chain to potentially target GGTase, GGPy exhibited marked fungicidal activity, particularly under thermal stress in the pathogenic fungus Candida albicans. medicalresearchjournal.org Further investigation identified fatty acid synthase (FAS) as a potential target for this stress-dependent fungicidal activity, indicating that altering the isoprenoid chain length not only changes potency but can also shift the primary cellular mechanism of action from apoptosis induction to inhibition of critical metabolic pathways. medicalresearchjournal.org

Table 3: SMR Findings for FPy and Analogues in Model Systems

These studies demonstrate that subtle changes in the structure of FPy analogues can lead to significant shifts in their cellular mechanisms, highlighting the importance of SMR in understanding their biological effects and guiding the development of derivatives with specific and desired cellular outcomes.

Computational Approaches to SAR/SMR Prediction

Computational methods are indispensable tools for predicting the structure-activity relationships (SAR) and structure-mechanism relationships (SMR) of potential drug candidates like this compound derivatives, thereby accelerating the drug discovery process. These approaches range from quantitative structure-activity relationship (QSAR) modeling to more complex molecular dynamics simulations. eurekaselect.comeurekaselect.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. eurekaselect.comtandfonline.com For FTase inhibitors, 2D and 3D-QSAR models have been successfully developed. eurekaselect.comingentaconnect.com These models use calculated molecular descriptors—such as volume, shape, polarity, and van der Waals surface area—to predict the inhibitory activity of new compounds. eurekaselect.comtandfonline.com Studies on imidazole-containing FTIs have shown that non-linear QSAR models, like those using artificial neural networks, can be more accurate than linear models and can predict the activities of new analogues with high validity. eurekaselect.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. acs.org For FPy analogues, docking studies can place the molecule into the active site of a target enzyme like FTase, predicting key interactions such as hydrogen bonds and hydrophobic contacts. acs.org This helps to rationalize observed SAR and provides a structural basis for designing new inhibitors with improved binding affinity. acs.orgrsc.org For example, docking can confirm that a designed molecule fits well within the peptide-binding site of FTase. acs.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target over time. tandfonline.comeurekaselect.com This method can be used to assess the stability of the ligand-protein complex and to understand the conformational changes that occur upon binding. tandfonline.comjapsonline.com For FTase inhibitors, MD simulations have been used to confirm the stability of docked complexes and to analyze the root mean square deviation (RMSD) of the complex, providing deeper insight into the binding stability. researchgate.netjapsonline.com

Pharmacophore Modeling: As discussed in section 4.2, pharmacophore modeling identifies the essential 3D arrangement of features required for biological activity. tandfonline.comscience.gov These models are often generated from the crystal structure of a ligand-protein complex or from a set of active compounds. science.govvolkamerlab.org The resulting pharmacophore can then be used as a 3D query to screen large databases for new molecules that fit the model, a process known as virtual screening. nih.govresearchgate.net

These computational approaches are often used in concert. A typical workflow might involve generating a pharmacophore model, using it for virtual screening to identify initial hits, docking these hits into the target's active site to refine the binding poses, and finally running MD simulations on the most promising candidates to ensure the stability of the interaction. nih.govresearchgate.net This integrated computational strategy provides a powerful platform for predicting the SAR and SMR of novel this compound derivatives, guiding their synthesis and experimental testing.

Advanced Analytical and Spectroscopic Methodologies for 1 Farnesylpyridinium Research

Chromatographic Techniques for Separation and Purity Assessment of 1-Farnesylpyridinium and Its Research Metabolites

Chromatographic methods are fundamental in the analysis of this compound, enabling the separation of the compound from complex mixtures and the assessment of its purity. These techniques are also invaluable for isolating and identifying metabolites formed during its biological processing.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like this compound. oxfordindices.com It is widely used to separate, identify, and quantify components in a mixture. wikipedia.orgopenaccessjournals.com The versatility of HPLC allows for its application in various stages of research, from purity assessment of synthetic this compound to the analysis of its metabolites in biological samples. oxfordindices.com

In a typical HPLC setup for this compound analysis, a reversed-phase column, such as a C18 column, is often employed. nih.gov The mobile phase usually consists of a mixture of an aqueous solvent and an organic solvent, like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid to improve peak shape and resolution. phenomenex.comchromatographyonline.com A gradient elution, where the composition of the mobile phase is changed over time, is frequently used to effectively separate compounds with a wide range of polarities. nih.govchromatographyonline.com Detection is commonly achieved using a UV-Vis detector, as the pyridinium (B92312) ring of the molecule absorbs UV light. nih.govinternationaloliveoil.org

Key HPLC Parameters for this compound Analysis:

| Parameter | Typical Conditions | Purpose |

| Column | Reversed-phase C18, e.g., 250 mm x 4.6 mm, 5 µm particle size | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of water (often with 0.1% formic acid) and acetonitrile/methanol | Elution of compounds with varying polarities. |

| Flow Rate | 0.5 - 1.5 mL/min | Influences resolution and analysis time. |

| Detection | UV-Vis at specific wavelengths (e.g., 260 nm) | Quantification and detection of the pyridinium chromophore. |

| Injection Volume | 10 - 20 µL | Introduction of the sample into the system. |

This table provides a generalized set of parameters. Specific conditions may vary based on the sample matrix and the specific metabolites being targeted.

Research findings have demonstrated the utility of HPLC in monitoring the stability of this compound under various conditions and in profiling its metabolic fate in different biological systems. The high resolution and sensitivity of HPLC make it an indispensable tool for obtaining accurate quantitative data. openaccessjournals.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. thermofisher.comwikipedia.org While this compound itself is not sufficiently volatile for direct GC-MS analysis, this method is crucial for identifying volatile metabolites that may arise from its degradation or biotransformation. thermofisher.com

For a metabolite to be analyzed by GC-MS, it must be thermally stable and volatile. thermofisher.comresearchgate.net In some cases, chemical derivatization is necessary to increase the volatility and thermal stability of the metabolites. thermofisher.com This process involves chemically modifying the metabolites to make them suitable for GC analysis. thermofisher.com The separated compounds are then introduced into a mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns, aiding in their unambiguous identification. wikipedia.org

Potential Volatile Metabolites of this compound Amenable to GC-MS Analysis:

| Metabolite Class | Potential Examples | Rationale for GC-MS Analysis |

| Terpenoid Fragments | Farnesol (B120207), Nerolidol | Volatile alcohols resulting from the cleavage of the farnesyl chain. |

| Alicyclic Hydrocarbons | Bisabolene isomers | Volatile hydrocarbons formed through cyclization and degradation of the farnesyl group. |

| Simple Pyridines | Pyridine (B92270), Picolines | Potential volatile breakdown products of the pyridinium head group. |

This table lists hypothetical volatile metabolites based on the structure of this compound.

The high separation efficiency of the gas chromatograph combined with the sensitive and specific detection of the mass spectrometer makes GC-MS an ideal tool for identifying trace levels of volatile metabolites in complex biological matrices. thermofisher.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it one of the most powerful techniques for analyzing complex mixtures. wikipedia.orgelgalabwater.com This method is particularly well-suited for the analysis of this compound and its metabolites, as it can handle a wide range of compounds with varying polarities and molecular weights. wikipedia.orgnih.gov

In an LC-MS system, the effluent from the HPLC column is directed into the ion source of the mass spectrometer. wikipedia.org Techniques like electrospray ionization (ESI) are commonly used to generate ions from the analytes in the liquid phase. excedr.com The mass spectrometer then separates these ions based on their mass-to-charge ratio, providing not only quantification but also structural information. wikipedia.org The high sensitivity and selectivity of LC-MS allow for the detection and identification of metabolites even at very low concentrations in complex biological fluids. nih.govnih.govnebiolab.com

LC-MS is instrumental in drug metabolite profiling, enabling the identification of biotransformation products in various in vitro and in vivo systems. nih.govnih.gov

High-Resolution Mass Spectrometry for Mechanistic Elucidation and Derivatization Analysis

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which is invaluable for determining the elemental composition of unknown compounds. animbiosci.org This capability is crucial for elucidating the structures of novel metabolites of this compound and for confirming the structures of its synthetic derivatives.

By providing the exact mass of a molecule, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. This level of precision is essential for identifying unexpected metabolites and for understanding the metabolic pathways of this compound. Furthermore, when combined with tandem mass spectrometry (MS/MS), where ions are fragmented and their fragments analyzed, HRMS can provide detailed structural information, helping to pinpoint the sites of metabolic modification. excedr.com

Applications of HRMS in this compound Research:

| Application | Description |

| Metabolite Identification | Determination of the elemental composition of unknown metabolites to propose their chemical structures. |

| Mechanistic Studies | Identification of reactive intermediates and adducts to elucidate mechanisms of action or toxicity. |

| Derivatization Analysis | Confirmation of the exact mass and structure of synthesized derivatives of this compound. |

| Impurity Profiling | Identification and characterization of low-level impurities in synthetic batches of this compound. |

This table highlights the key applications of HRMS in the study of this compound.

The untargeted nature of metabolomics studies using LC-HRMS allows for a comprehensive screen of all possible metabolites, providing a global view of the metabolic fate of this compound. animbiosci.org

Nuclear Magnetic Resonance Spectroscopy in Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. azolifesciences.com For this compound research, NMR is essential for confirming the structure of the synthesized compound and for studying its three-dimensional conformation and interactions with biological macromolecules. copernicus.orgauremn.org.br

Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of atoms, which is crucial for determining the preferred conformation of the flexible farnesyl chain. copernicus.orgnih.gov Understanding the conformational preferences of this compound is important for understanding its interaction with its biological targets. copernicus.orgfrontiersin.org NMR can also be used to study the binding of this compound to proteins by observing changes in the chemical shifts or line widths of either the ligand or the protein upon complex formation. azolifesciences.com

NMR Techniques in this compound Research:

| NMR Experiment | Information Obtained |

| ¹H NMR | Information on the number and type of protons, their chemical environment, and spin-spin coupling. libretexts.orgnih.gov |

| ¹³C NMR | Information on the carbon skeleton of the molecule. nmrdb.org |

| COSY | Shows correlations between coupled protons, helping to establish connectivity. nmrdb.org |

| HSQC | Shows correlations between protons and directly attached carbons. nmrdb.org |

| NOESY/ROESY | Provides information on the spatial proximity of protons, used for conformational analysis. copernicus.orgnih.gov |

| Ligand-Observed NMR | Studies the interaction of this compound with a target protein by observing changes in its NMR spectrum. azolifesciences.com |

This table summarizes the application of various NMR experiments in the structural and interaction studies of this compound.

Spectrophotometric and Fluorimetric Assays for Kinetic and Binding Studies

Spectrophotometric and fluorimetric assays are widely used to study the kinetics of enzyme-catalyzed reactions and to determine the binding affinities of ligands to their receptors. bitesizebio.commdpi.com These techniques are valuable for characterizing the interaction of this compound with its biological targets.

Spectrophotometric assays monitor a reaction by measuring the change in absorbance of a chromophore over time. bitesizebio.comrsc.org For example, if this compound inhibits an enzyme that produces a colored product, the rate of color formation will decrease in the presence of the inhibitor. This allows for the determination of kinetic parameters such as the inhibition constant (Ki). nih.govnih.gov

Fluorimetric assays are generally more sensitive than spectrophotometric assays and are based on the detection of fluorescence. mdpi.comthermofisher.com A fluorescently labeled version of this compound or a competing ligand can be used in binding assays. researchgate.netnih.gov By measuring the change in fluorescence intensity or polarization upon binding, the affinity of this compound for its target can be determined. researchgate.netnih.gov

Assay Types for Kinetic and Binding Studies of this compound:

| Assay Type | Principle | Application to this compound |

| Spectrophotometric Kinetic Assay | Measures the change in absorbance of a substrate or product over time to determine reaction rates. bitesizebio.comrsc.org | To study the kinetics of inhibition of a target enzyme by this compound. |

| Fluorimetric Binding Assay | Measures changes in fluorescence properties (intensity, polarization) upon binding of a fluorescent ligand. thermofisher.com | To determine the binding affinity (Kd) of this compound to its receptor. |

| Competitive Binding Assay | Measures the ability of this compound to displace a known fluorescent ligand from its binding site. nih.gov | To determine the binding affinity of unlabeled this compound. |

This table outlines common assay formats used to investigate the biochemical interactions of this compound.

These assays are often performed in a high-throughput format, allowing for the rapid screening of a large number of compounds and the detailed characterization of lead candidates like this compound. mdpi.com

Microscopy Techniques for Cellular and Subcellular Localization Studies (e.g., Electron Microscopy, Immunofluorescence)

Advanced microscopy techniques are indispensable for elucidating the precise cellular and subcellular effects of chemical compounds. In the study of this compound (FPy), microscopy has been pivotal in revealing its impact on cell morphology and architecture, particularly in yeast models like Schizosaccharomyces pombe.

Electron Microscopy (EM) provides unparalleled resolution for visualizing ultrastructural details. In research on this compound, transmission electron microscopy has been employed to examine the profound effects of the compound on cell wall structure. nih.gov Studies have shown that yeast cells treated with FPy exhibit significant damage to their cell wall architecture, which appears with a rough and irregular surface outlook under the microscope. nih.gov While FPy treatment did not appear to inhibit the synthesis of individual cell wall polysaccharides, it critically interfered with the spatial organization and assembly of these components into the proper, rod-shaped cell wall structure. nih.gov This suggests that FPy's mechanism of action involves disrupting the higher-order construction of the cell wall rather than the production of its basic materials. nih.gov

Immunofluorescence and Confocal Microscopy are powerful tools for localizing specific molecules within a cell. nih.gov These techniques use fluorescently labeled antibodies to bind to specific target proteins, allowing for their visualization. nih.gov Confocal microscopy, in particular, offers enhanced image quality by rejecting out-of-focus light, enabling the creation of sharp, thin optical sections of the specimen. licorbio.comscian.cl This capability is crucial for determining the subcellular localization of proteins and observing their dynamics. uclouvain.be While specific immunofluorescence studies localizing this compound itself are not detailed in the provided research, the technique is fundamental for studying the compound's downstream effects. For instance, researchers could use immunofluorescence to visualize the localization of key proteins involved in cell wall synthesis or cell cycle regulation to see how FPy treatment alters their distribution and organization, complementing the ultrastructural data from electron microscopy.

The table below summarizes the key research findings from microscopy studies on this compound's effects.

Table 1: Summary of Microscopy Findings on this compound Effects

| Analytical Technique | Organism/Cell Type | Key Findings | Citation |

|---|---|---|---|

| Electron Microscopy | Schizosaccharomyces pombe | Characterized by serious damage to the cell wall architecture. | nih.gov |

| Electron Microscopy | Schizosaccharomyces pombe | Cell surface presented a rough and irregular outlook. | nih.gov |

| Electron Microscopy | Schizosaccharomyces pombe | FPy interfered with the morphogenetic process for constructing the rod-shaped cell wall architecture. | nih.gov |

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a high-throughput technique used to rapidly analyze the physical and chemical characteristics of single cells in a suspension. researchgate.net It is particularly valuable in assessing the effects of compounds on fundamental cellular processes like cell cycle progression and apoptosis (programmed cell death). bdbiosciences.com

Cell Cycle Analysis: The progression of a cell through its division cycle (G1, S, G2, and M phases) is tightly regulated. escca.eu Flow cytometry can quantify the distribution of a cell population across these phases by measuring the cellular DNA content. abcam.com Cells are typically fixed, permeabilized, and stained with a fluorescent dye, such as Propidium Iodide (PI) or 4',6'-diamidino-2-phenylindole (DAPI), which binds stoichiometrically to DNA. abcam.comnih.gov The fluorescence intensity of each cell is directly proportional to its DNA content. youtube.com A population of cells will therefore exhibit distinct peaks on a histogram: a G1 peak (2N DNA content), a G2/M peak (4N DNA content, approximately twice the fluorescence of G1), and a broader S phase region representing cells actively replicating their DNA. abcam.com

In studies investigating this compound, flow cytometry has been used to analyze its effects on the cell cycle of the yeast Schizosaccharomyces pombe. The research indicated that FPy predominantly inhibits cell growth after several division cycles. nih.gov This treatment leads to the cells being arrested at the final phase of cell division, the separation into daughter cells. nih.gov This arrest is accompanied by morphological changes, resulting in swollen, spherical cells. nih.gov

Apoptosis Analysis: Flow cytometry is also a primary tool for detecting and quantifying apoptosis. bio-rad-antibodies.com Apoptotic cells exhibit several characteristic changes that can be measured with specific fluorescent probes. Common flow cytometry assays for apoptosis include:

Annexin V Staining: In early apoptosis, the membrane phospholipid phosphatidylserine (B164497) (PS) flips from the inner to the outer leaflet of the plasma membrane. bdbiosciences.com Annexin V, a protein with a high affinity for PS, can be fluorescently labeled and used to identify these early apoptotic cells. nih.govthermofisher.com Co-staining with a viability dye like Propidium Iodide (PI), which can only enter cells with compromised membranes, allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+). iqproducts.nlnih.gov

DNA Fragmentation Analysis: A hallmark of late-stage apoptosis is the cleavage of nuclear DNA into fragments. bio-rad-antibodies.com When stained with a DNA dye, these apoptotic cells will have a lower DNA content than healthy G1 cells and will appear as a "sub-G1" peak on a DNA content histogram. nih.gov

While the primary research on this compound focuses on its effects on cell cycle arrest, these apoptotic assays represent standard methodologies that would be employed to further investigate whether the observed cell cycle inhibition by FPy also triggers a programmed cell death pathway. nih.gov

The table below details the research findings from flow cytometry analysis of this compound's effects.

Table 2: Research Findings from Flow Cytometry Analysis of this compound

| Analytical Technique | Organism/Cell Type | Effect on Cell Cycle | Observed Morphological Change | Citation |

|---|---|---|---|---|

| Flow Cytometry | Schizosaccharomyces pombe | Inhibition of growth after various cycles of cell division. | Swollen, spherical cells. | nih.gov |

Computational and Theoretical Investigations of 1 Farnesylpyridinium

Molecular Docking and Dynamics Simulations with Target Macromolecules

Molecular docking and molecular dynamics (MD) simulations are cornerstones of structure-based drug design, used to predict how a ligand such as 1-farnesylpyridinium interacts with a biological target. nih.govembopress.orgwustl.edu The primary goal of molecular docking is to find the preferred binding orientation and conformation of a ligand within the active site of a macromolecule, while MD simulations provide insights into the stability and dynamics of the resulting complex over time. nih.govnih.gov

Molecular Docking: The docking process involves two main steps: sampling the ligand's conformational space within the binding site and then ranking these poses using a scoring function to estimate binding affinity. wustl.edu For this compound, a key potential target is farnesyltransferase (FTase), an enzyme that catalyzes the attachment of a farnesyl group to proteins. nih.gov Computational screening can dock compounds into the FTase active site to identify potential inhibitors. acs.orgacs.orgnih.gov Docking algorithms can be rigid, treating both protein and ligand as inflexible, or more commonly, flexible, allowing for conformational changes in the ligand and sometimes the protein side chains. wustl.edu

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to assess the stability of the predicted this compound-protein complex. nih.govnih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of how the complex behaves over time. This can reveal key information, such as the stability of hydrogen bonds, the role of water molecules in the binding site, and conformational changes in the protein or ligand upon binding. nih.gov For example, MD simulations of the farnesyl diphosphate (B83284) (FPP) substrate in the FTase active site have shown that the substrate maintains a specific conformation stabilized by key amino acid residues. nih.gov Similar simulations would clarify the stability and dynamic interactions of this compound in the same or other target binding sites.

Table 1: Key Concepts in Molecular Docking and Dynamics Simulations

| Concept | Description | Relevance to this compound |

|---|---|---|

| Target Selection | Identifying the macromolecule (e.g., enzyme, receptor) with which the ligand is expected to interact. | Farnesyltransferase (FTase) is a primary target due to the farnesyl moiety. nih.gov Other potential targets could be identified from experimental data, such as proteins involved in cell wall assembly in yeast. nih.gov |

| Pose Generation | The process of generating various orientations and conformations of the ligand in the target's binding site. | Predicting how the flexible farnesyl tail and the rigid pyridinium (B92312) head of this compound fit into the active site. |

| Scoring Function | A mathematical function used to estimate the binding affinity for a given pose, ranking different poses against each other. nih.gov | To quantitatively estimate the binding strength of this compound to its target and compare it with known inhibitors or designed analogues. |

| MD Simulation | A computational method that simulates the physical movements of atoms and molecules over time. nih.gov | To assess the stability of the predicted this compound-target complex and observe dynamic interactions not captured by static docking. |

Quantum Chemical Calculations on Reactivity and Electronic Structure of this compound

Quantum chemical calculations, based on solving approximations of the Schrödinger equation, provide detailed information about the electronic properties and intrinsic reactivity of a molecule. scienceopen.comunipd.it Methods like Density Functional Theory (DFT) are commonly used to study molecular structure, reaction pathways, and electronic characteristics. scienceopen.comuni-greifswald.de

For this compound, these calculations can elucidate its electronic structure, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. The positively charged pyridinium ring significantly influences the molecule's electronic properties, making it an electrophilic center. The farnesyl tail, being a hydrocarbon chain, contributes lipophilicity.

Quantum chemical descriptors can be used to predict reactivity. mdpi.com For instance, the HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. uni-greifswald.de Local reactivity descriptors, such as Fukui functions or local softness, can predict which atoms within the molecule are most susceptible to nucleophilic or electrophilic attack. mdpi.com Such studies could explain, for example, the molecule's stability and how its charged head and nonpolar tail contribute to its interactions with different chemical environments. mdpi.com

Table 2: Quantum Chemical Properties and Their Significance

| Property | Description | Significance for this compound |

|---|---|---|

| HOMO/LUMO Orbitals | Highest Occupied and Lowest Unoccupied Molecular Orbitals. Their energies and spatial distribution are key to understanding chemical reactions. uni-greifswald.de | The LUMO would likely be localized on the electron-deficient pyridinium ring, indicating its susceptibility to nucleophilic attack. The HOMO may be located on the electron-rich double bonds of the farnesyl chain. |

| Electrostatic Potential (ESP) Map | A map of the electrostatic potential on the electron density surface, showing regions of positive and negative charge. | Would visually confirm the strong positive potential around the pyridinium head group and the neutral, nonpolar character of the farnesyl tail. |

| Dipole Moment | A measure of the overall polarity of a molecule. | Due to the charged pyridinium group, this compound is expected to have a large dipole moment, influencing its solubility and interaction with polar environments. |

| Reaction Energy Profiles | Calculation of energy changes along a reaction coordinate, including transition states. frontiersin.org | Could be used to model potential metabolic pathways or degradation mechanisms of this compound. |

De Novo Design and Virtual Screening of this compound Analogues

Computational methods are instrumental in discovering new molecules with improved properties. Virtual screening and de novo design are two such approaches used to identify or create novel analogues of a lead compound like this compound.

Virtual Screening: Virtual screening involves the computational assessment of large chemical libraries to identify molecules that are likely to bind to a specific biological target. acs.orgnih.govnih.gov This process uses high-throughput docking to filter databases containing millions of compounds. acs.orgacs.org In the context of this compound, a virtual screen could be performed against the farnesyltransferase active site to find other compounds that bind similarly. nih.gov This approach has successfully identified novel FTase inhibitors. acs.org

De Novo Design: De novo design, or "design from scratch," involves building novel molecular structures in the binding site of a target. nih.gov Algorithms can piece together molecular fragments or grow a molecule atom-by-atom within the constraints of the active site, optimizing for favorable interactions. This approach could be used to design novel analogues of this compound by, for example, replacing the pyridinium head with other heterocyclic groups or modifying the length and saturation of the lipid tail to improve binding affinity or other properties. europa.eubiorxiv.org

Prediction of Binding Affinities and Interaction Hotspots

A central goal of computational drug design is the accurate prediction of binding affinity (e.g., Kᵢ, Kₔ, or IC₅₀), which quantifies the strength of the interaction between a ligand and its target. nih.govarxiv.org

Binding Affinity Prediction: Various computational methods, from fast scoring functions in docking programs to more rigorous but computationally expensive techniques like free energy perturbation (FEP), are used to predict binding affinity. u-strasbg.fr Machine learning and deep learning models are increasingly being employed, trained on large datasets of known protein-ligand complexes and their experimental binding affinities, to create more accurate predictive models. nih.govbiorxiv.org These models can predict the affinity of this compound and its analogues, helping to prioritize which compounds to synthesize and test experimentally. nih.gov

Interaction Hotspots: Interaction hotspots are specific regions or residues within a protein's binding site that contribute disproportionately to the binding energy. nih.gov Identifying these hotspots is crucial for understanding the key drivers of binding. Computational methods like computational alanine (B10760859) scanning (where key residues are computationally mutated to alanine to gauge their importance) or fragment-based mapping can identify these hotspots. nih.gov For this compound binding to FTase, hotspots would likely include the zinc ion in the active site and aromatic or hydrophobic residues that interact with the pyridinium ring and farnesyl chain, respectively. mdpi.com

Cheminformatics Approaches in this compound Research

Cheminformatics combines chemistry, computer science, and information science to analyze and organize chemical data. epa.govepa.gov It provides the tools necessary to manage the vast amount of data generated in computational and experimental chemistry.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a key cheminformatics technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.orgnih.govnih.gov For a series of this compound analogues, various molecular descriptors (e.g., physicochemical properties, electronic properties, topological indices) would be calculated. A statistical model (e.g., multiple linear regression, neural networks) is then trained to correlate these descriptors with experimentally measured activity. acs.orgnih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized analogues, guiding lead optimization. nih.gov

Chemical Space Analysis: Cheminformatics tools can be used to analyze the diversity and properties of a library of this compound analogues. Techniques like Principal Component Analysis (PCA) can visualize the chemical space occupied by the library, ensuring that a diverse range of structures is being explored and helping to identify regions of this space that are associated with high activity.

Table 3: Common Molecular Descriptors in QSAR Studies

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Physicochemical | LogP (lipophilicity), Molecular Weight (MW), Molar Refractivity (MR) | Bulk properties, solubility, and membrane permeability. |

| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Electron distribution and reactivity. mdpi.com |

| Topological (2D) | Connectivity indices (e.g., Kier & Hall), Wiener index | Molecular branching and size based on the 2D graph structure. |

| Geometrical (3D) | Molecular surface area, volume, moments of inertia | The 3D shape and size of the molecule. |

Applications of 1 Farnesylpyridinium As a Chemical Biology Probe

Development of 1-Farnesylpyridinium-Based Affinity Probes for Target Identification

The identification of the specific molecular targets of a bioactive small molecule is a central challenge in chemical biology and drug discovery. rsc.org Affinity-based probes are powerful tools designed for this purpose, enabling the isolation and subsequent identification of cellular binding partners. nih.govnih.gov These probes are typically constructed with three key components: a recognition element that binds the target (the "bait"), a linker, and a reporter tag (such as biotin (B1667282) for affinity purification or a fluorophore for imaging). nih.gov

While direct examples of fully developed affinity probes based on this compound are not extensively detailed in the literature, the principles for their design are well-established. rsc.org To create an FPy-based probe, the core FPy molecule would be chemically modified to include a linker arm and a terminal reactive group. A common and effective strategy is photoaffinity labeling (PAL). evotec.comresearchgate.net

An FPy photoaffinity probe could be synthesized by incorporating a photoreactive moiety, such as a diazirine, into the structure. evotec.com This probe would also include a bioorthogonal handle, like an alkyne or azide (B81097) group, allowing for the subsequent attachment of a reporter tag via "click chemistry". researchgate.netmedchemexpress.com When this probe is introduced to cells or cell lysates, it binds non-covalently to its protein targets. Upon exposure to UV light, the diazirine is activated to a highly reactive carbene, which forms a stable covalent bond with the nearest amino acid residue of the target protein. researchgate.net The now-covalently tagged proteins can be enriched using the reporter tag (e.g., streptavidin beads for a biotin tag) and identified using mass spectrometry. nih.gov

Given that FPy is an analog of farnesol (B120207), its expected targets include enzymes that bind farnesyl pyrophosphate (FPP) or proteins that are post-translationally farnesylated. For instance, a study using the related compound 1-geranylgeranylpyridinium (GGPy) successfully identified fatty acid synthase (FAS) as a binding protein in the fungus Candida albicans, demonstrating the utility of this class of compounds in target identification. medicalresearchjournal.org

Utility in In Vitro Enzymatic Assays for Screening and Mechanistic Studies

In vitro enzymatic assays provide a controlled environment to study the direct interaction between a molecule and a purified enzyme, enabling screening for inhibitors and detailed investigation of their mechanism of action (MOA). nih.govdatabiotech.co.il These assays are fundamental in drug discovery for quantifying a compound's potency (often as an IC₅₀ value) and determining its mode of inhibition (e.g., competitive, non-competitive). nih.govnih.gov

This compound and its analogs are logical candidates for screening against enzymes involved in isoprenoid metabolism, particularly protein farnesyltransferase (FTase). nii.ac.jpcaymanchem.com FTase catalyzes the attachment of a farnesyl group to the C-terminus of specific proteins, a critical modification for their function and localization, most notably for the Ras family of oncoproteins. caymanchem.com

A typical in vitro FTase assay measures the transfer of a farnesyl group from FPP to a protein or peptide substrate. The inhibitory effect of a compound like FPy can be quantified by measuring the decrease in the rate of this reaction. Most screening assays are designed to run at or below the Michaelis constant (Kₘ) for the substrate to ensure the detection of inhibitors with different mechanisms. nih.gov

While specific IC₅₀ values for this compound are not prominently published, the table below shows data for other well-characterized FTase inhibitors, illustrating the type of data generated from such enzymatic assays.

| Inhibitor | Target Enzyme | IC₅₀ | Selectivity | Reference |

|---|---|---|---|---|

| FTase Inhibitor I | Farnesyltransferase (FTase) | 21 nM | >30-fold selective over GGTase (IC₅₀ = 790 nM) | caymanchem.com |

| CP-609754 | Farnesyltransferase (FTase) | 1.72 ng/mL (in cells) | Selectively inhibits H- and K-Ras farnesylation | medchemexpress.com |

| Andrastin A | Farnesyltransferase (FTase) | Not specified | Inhibitor isolated from Penicillium species | medchemexpress.com |

Application in Cell-Based Assays to Dissect Biological Pathways